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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biomarkers associated with the response

to Orteronel (TAK-700), a non-steroidal, selective inhibitor of CYP17A1, for the treatment of

prostate cancer. By objectively comparing its performance with other alternatives and

presenting supporting experimental data, this document aims to be a valuable resource for

researchers, scientists, and drug development professionals.

Mechanism of Action of Orteronel
Orteronel selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme, which is crucial

for androgen synthesis in the testes, adrenal glands, and prostate cancer cells. This inhibition

leads to a reduction in the production of androgens, such as testosterone and

dihydrotestosterone (DHT), which are key drivers of prostate cancer growth. Unlike other

CYP17A1 inhibitors like abiraterone acetate, orteronel shows greater selectivity for 17,20-

lyase over 17α-hydroxylase, which may potentially lead to a different side-effect profile.

Key Biomarkers of Response to Orteronel Treatment
Several biomarkers have been investigated to predict and monitor the response to Orteronel
treatment, primarily in the context of the SWOG S1216 phase III clinical trial. This trial

evaluated the addition of Orteronel to androgen deprivation therapy (ADT) in men with

metastatic hormone-sensitive prostate cancer (mHSPC). The key biomarkers include Prostate-

Specific Antigen (PSA), Circulating Tumor Cells (CTCs), and bone turnover markers.
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Prostate-Specific Antigen (PSA)
A significant decline in PSA levels is a well-established indicator of response to androgen-

targeted therapies. In the SWOG S1216 trial, a greater PSA response was observed in patients

treated with Orteronel plus ADT compared to those on ADT with bicalutamide.[1] A low PSA

level at 3 and 7 months after initiating treatment has been shown to be a strong predictor of

longer overall survival.[2]

Circulating Tumor Cells (CTCs)
The enumeration of CTCs in peripheral blood is a powerful prognostic biomarker in prostate

cancer. In the SWOG S1216 trial, the baseline CTC count was highly prognostic of PSA

response, progression-free survival (PFS), and overall survival (OS).[3][4][5][6] Patients with

undetectable CTCs at baseline had significantly better outcomes compared to those with

detectable CTCs. Specifically, men with no CTCs had a more than six-fold higher odds of

achieving a complete PSA response by seven months compared to those with five or more

CTCs.

Bone Turnover Markers
Given that prostate cancer frequently metastasizes to the bone, markers of bone metabolism

can provide valuable prognostic information. In a sub-study of the SWOG S1216 trial, several

bone turnover markers were assessed, including:

Bone formation markers:

C-terminal collagen propeptide (CICP)

Bone alkaline phosphatase (BAP)

Bone resorption markers:

C-telopeptide (CTx)

Pyridinoline (PYD)

Elevated baseline levels of these markers were found to be strongly and independently

prognostic for worse overall survival in men with mHSPC initiating ADT.[7][8][9][10][11] These

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1684507?utm_src=pdf-body
https://www.mybiosource.com/human-elisa-kits/c-telopeptide-of-type-i-collagen-ctx-i/163733
https://pmc.ncbi.nlm.nih.gov/articles/PMC8026618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8992566/
https://providence.elsevierpure.com/en/publications/bone-biomarkers-and-subsequent-survival-in-men-with-hormone-sensi/
https://www.urotoday.com/conference-highlights/asco-2020/asco-2020-prostate-cancer/121835-asco-2020-baseline-ctc-count-as-a-prognostic-marker-of-psa-response-and-progression-in-mcspc-results-from-swog-s1216-a-phase-iii-randomized-trial-of-androgen-deprivation-plus-orteronel-cyp17-inhibitor-or-bicalutamide.html
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.11516
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221359/
https://www.urotoday.com/conference-highlights/asco-2022/asco-2022-prostate-cancer/137782-asco-2022-bone-biomarkers-and-overall-survival-in-men-with-advanced-hspc-results-from-swog-s1216-a-phase-iii-trial-of-adt-orteronel.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10662935/
https://escholarship.org/content/qt7zk7c2kx/qt7zk7c2kx.pdf
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.5048
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


findings suggest that assessing bone turnover at the start of treatment can help identify

patients with a poorer prognosis.[7][8][9][10][11]

Quantitative Data Summary
The following tables summarize the key quantitative data from the SWOG S1216 trial regarding

the association of biomarkers with clinical outcomes in patients treated with Orteronel.

Table 1: Association of Baseline Circulating Tumor Cell (CTC) Count with Clinical Outcomes

Baseline CTC
Count (per 7.5 mL)

Odds Ratio for
Complete PSA
Response (≤0.2
ng/mL) at 7 months
(vs. ≥5 CTCs)

Hazard Ratio for
Progression-Free
Survival (vs. 0
CTCs)

Hazard Ratio for
Overall Survival
(vs. 0 CTCs)

0 8.8 (p<0.001) 1.0 (Reference) 1.0 (Reference)

1-4 - - -

≥5 1.0 (Reference) 2.46 (p<0.001) 3.22 (p<0.001)

Data adapted from Goldkorn et al. (2020 & 2023) and Urology Times (2024).[3][4][10]

Table 2: Association of Baseline Bone Turnover Markers with Overall Survival (OS)

Biomarker
(Elevated vs. Low)

Hazard Ratio for
Death

Median OS (Low
Levels)

Median OS (High
Levels)

C-terminal collagen

propeptide (CICP)
1.92 (p<0.001) 7.6 years 2.4 years

Bone alkaline

phosphatase (BAP)
1.43 (p=0.040) 6.8 years 3.3 years

C-telopeptide (CTx) 1.55 (p=0.008) - -

Pyridinoline (PYD) 1.77 (p<0.001) 8.2 years 3.4 years
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Data adapted from Lara et al. (2022 & 2023) and Providence (2024).[4][7][8][9][10][11][12]

Comparison with Abiraterone
Orteronel and Abiraterone are both CYP17A1 inhibitors, but their selectivity and clinical

outcomes show some differences. A network meta-analysis of eight randomized controlled

trials indicated that while both abiraterone and enzalutamide were associated with improved

overall survival compared to control arms, orteronel did not show a significant effect on OS.[5]

[13][14] In terms of progression-free survival, enzalutamide showed a significant improvement,

whereas abiraterone and orteronel did not.[5][13][14] It is important to note that direct head-to-

head trials comparing the biomarker profiles of these drugs are limited.

Mechanisms of Resistance to Orteronel
Acquired resistance to androgen receptor (AR)-targeted therapies like Orteronel is a significant

clinical challenge. While specific studies on Orteronel resistance are limited, the mechanisms

are likely to overlap with those observed for other AR-pathway inhibitors. These mechanisms

include:

AR Amplification and Overexpression: Increased levels of the AR can sensitize cancer cells

to low levels of androgens.[3]

AR Mutations: Mutations in the AR ligand-binding domain can alter ligand specificity or lead

to ligand-independent activation.[7][15]

AR Splice Variants: The expression of constitutively active AR splice variants that lack the

ligand-binding domain can drive resistance.[7][15]

Intratumoral Androgen Synthesis: Prostate cancer cells can develop the ability to synthesize

their own androgens from adrenal precursors.[7][15][16]

Glucocorticoid Receptor Upregulation: The glucocorticoid receptor can be upregulated and

activate a similar set of genes as the AR, providing a bypass pathway for cell survival.[7][15]

One study noted that approximately 50% of patients pretreated with either enzalutamide or

orteronel who then received abiraterone acetate had evidence of AR amplification, and these

patients had a poor response to subsequent abiraterone treatment.[3]
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Experimental Protocols
Circulating Tumor Cell (CTC) Enumeration (CellSearch®
System)
The CellSearch® system is an FDA-cleared, semi-automated system for the enumeration of

CTCs.

Sample Collection: Collect 7.5 mL of whole blood into a CellSave Preservative Tube.

Sample Preparation:

The blood sample is centrifuged to separate plasma from the cellular components.

The sample is then processed on the CELLTRACKS® AUTOPREP® System.

Ferrofluid nanoparticles coated with antibodies against the Epithelial Cell Adhesion

Molecule (EpCAM) are used to immunomagnetically capture CTCs.

Staining:

The enriched cells are stained with fluorescently labeled antibodies:

Cytokeratins (CK) 8, 18, and 19 to identify epithelial cells.

CD45 to identify and exclude leukocytes.

DAPI to stain the nucleus.

Analysis:

The stained cells are loaded into a cartridge and analyzed using the CELLTRACKS

ANALYZER II®, a fluorescence-based microscope.

CTCs are identified as CK-positive, CD45-negative, and DAPI-positive events.

Prostate-Specific Antigen (PSA) and Bone Turnover
Marker Measurement (ELISA)
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Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein

levels in serum or plasma.

Plate Coating: A microtiter plate is coated with a capture antibody specific for the target

biomarker (e.g., PSA, CTx).

Sample Incubation: Patient serum or plasma samples, along with standards of known

concentrations, are added to the wells and incubated to allow the biomarker to bind to the

capture antibody.

Washing: The plate is washed to remove unbound substances.

Detection Antibody: A second, detection antibody that is conjugated to an enzyme (e.g.,

horseradish peroxidase) is added. This antibody binds to a different epitope on the captured

biomarker.

Washing: The plate is washed again to remove unbound detection antibody.

Substrate Addition: A substrate for the enzyme is added, leading to a color change.

Measurement: The intensity of the color, which is proportional to the concentration of the

biomarker, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

Quantification: The concentration of the biomarker in the patient samples is determined by

comparing their absorbance values to the standard curve.
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Caption: Orteronel inhibits the 17,20-lyase activity of CYP17A1.
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Caption: Workflow for biomarker analysis in Orteronel treatment.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1684507?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Baseline Biomarker Status

Patient Prognosis

Low PSA levels
(at 3 & 7 months)

Favorable Prognosis
(Longer OS, PFS, Better Response)

Undetectable CTCs
(CTC = 0)

Low Bone Turnover
Markers

High PSA levels
Unfavorable Prognosis

(Shorter OS, PFS, Poorer Response)

Detectable CTCs
(CTC ≥ 5)

High Bone Turnover
Markers

Click to download full resolution via product page

Caption: Relationship between biomarkers and prognosis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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